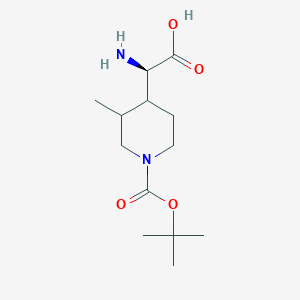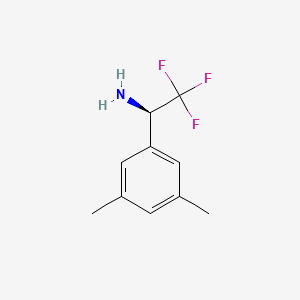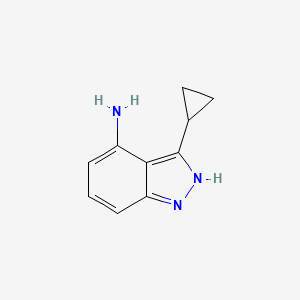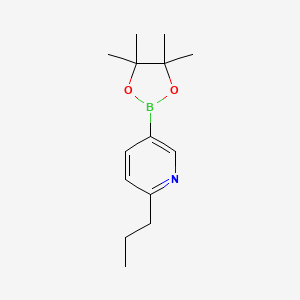
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic chemistry, particularly in peptide synthesis, due to its role in protecting amino groups during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid typically involves the protection of the amino group using a Boc group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation .
Industrial Production Methods
Industrial production methods for this compound often involve the use of deep eutectic solvents (DES) for Boc deprotection. This method is efficient and sustainable, allowing for the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid undergoes several types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection, and various oxidizing and reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA results in the removal of the Boc group, yielding the free amine .
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Plays a role in the synthesis of biologically active peptides.
Medicine: Utilized in the development of pharmaceuticals that require specific amino acid sequences.
Industry: Employed in the production of various chemical compounds that require protected amino groups.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, such as with TFA . This allows for selective reactions to occur at other functional groups without affecting the amino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-[(tert-Butoxycarbonyl)amino]-5-hexenoic acid
- (2R)-2-[(tert-Butoxycarbonyl)amino]-3-(methylsulfanyl)propanoic acid
Uniqueness
What sets (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid apart is its specific structure, which includes a piperidine ring and a Boc-protected amino group. This unique combination makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .
Eigenschaften
Molekularformel |
C13H24N2O4 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
(2R)-2-amino-2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H24N2O4/c1-8-7-15(12(18)19-13(2,3)4)6-5-9(8)10(14)11(16)17/h8-10H,5-7,14H2,1-4H3,(H,16,17)/t8?,9?,10-/m1/s1 |
InChI-Schlüssel |
SZGAJFRQIWTESA-UDNWOFFPSA-N |
Isomerische SMILES |
CC1CN(CCC1[C@H](C(=O)O)N)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CN(CCC1C(C(=O)O)N)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15225320.png)

![(2R,3R,4S,5R)-2-(12-amino-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15225333.png)

![2-Bromobenzo[h]quinazoline](/img/structure/B15225338.png)


![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)



![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)
